molecular formula C15H20N2O2 B2471401 Ethyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate CAS No. 1845689-91-9

Ethyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate

Cat. No.: B2471401
CAS No.: 1845689-91-9
M. Wt: 260.337
InChI Key: KORLLGMCBBTBNX-UHFFFAOYSA-N
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Description

Ethyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate is a chemical compound with the molecular formula C15H20N2O2. It is a derivative of benzodiazole, a heterocyclic compound containing a benzene ring fused to a diazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 1-butyl-2-methyl-1H-benzodiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-butyl-2-methyl-1H-benzodiazole-5-carboxylate
  • Ethyl 1-butyl-2-methyl-1,3-benzodiazole-4-carboxylate
  • Ethyl 1-butyl-2-methyl-1,3-benzodiazole-6-carboxylate

Uniqueness

Ethyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate is unique due to its specific substitution pattern on the benzodiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 1-butyl-2-methylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-6-9-17-11(3)16-13-10-12(7-8-14(13)17)15(18)19-5-2/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORLLGMCBBTBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1C=CC(=C2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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